molecular formula C22H21F3N4O2 B2485135 3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1185070-61-4

3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2485135
CAS No.: 1185070-61-4
M. Wt: 430.431
InChI Key: AAVLCXHEUQCAHT-UHFFFAOYSA-N
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Description

3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C22H21F3N4O2 and its molecular weight is 430.431. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Pharmacological Activity

3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is structurally analogous to pyrrolidin-2-one pharmacophores like phenylpiracetam and its methyl derivative, which have been studied for their potential as central nervous system (CNS) agents. These compounds have shown promise in facilitating memory processes and attenuating cognitive impairments associated with head traumas, stroke, aging, and related pathologies. The design, synthesis, and biological activity exploration of these compounds emphasize the relationship between the configuration of stereocenters and their biological properties, advocating the pharmacological advantages of specific enantiomers (Veinberg et al., 2015).

Significance in Drug Development

The core structure of this compound is indicative of its potential in drug development. The 1,3,4-oxadiazole moiety, for instance, is significant in the field of synthetic medicinal chemistry. It offers diverse pharmacological properties and finds applications in various domains, including as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. The review encapsulates the chemical reactivity and biological properties associated with 1,3,4-oxadiazole compounds, highlighting their broad pharmacological spectrum including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities (Rana, Salahuddin & Sahu, 2020).

Role in Supramolecular Chemistry

The compound's structural framework aligns with the versatility of benzene-1,3,5-tricarboxamides (BTAs), known for their significant role in supramolecular chemistry. The simplicity, accessibility, and comprehensive understanding of their supramolecular self-assembly behavior make BTAs essential in applications ranging from nanotechnology and polymer processing to biomedical applications. The nature of BTAs allows their utilization in the self-assembly of one-dimensional, nanometer-sized structures, making them a multipurpose building block for future applications (Cantekin, de Greef & Palmans, 2012).

Potential in CNS Acting Drugs

The presence of functional chemical groups in the compound aligns with the potential for synthesizing compounds with CNS activity. Literature emphasizes the significance of heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, forming the largest class of organic compounds with potential CNS effects. These compounds have been implicated in a range of CNS effects from depression to euphoria to convulsion, indicating the potential for developing novel CNS acting drugs (Saganuwan, 2017).

Properties

IUPAC Name

3-(3-methylphenyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c1-14-4-2-5-15(12-14)18-19(30)28-21(27-18)8-10-29(11-9-21)20(31)26-17-7-3-6-16(13-17)22(23,24)25/h2-7,12-13H,8-11H2,1H3,(H,26,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVLCXHEUQCAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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